2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQJDURZVWWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-bromobenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and are conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of hydrazinecarbothioamides, including 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide, exhibit promising anticancer properties. These compounds have been shown to interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth by disrupting cell division processes through interactions with tubulin.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens. Studies have documented its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in developing new antimicrobial agents .
- Mechanism of Action : The primary mechanism involves the disruption of microtubule dynamics during mitosis, which is crucial for proper cell division. This disruption leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
- Cellular Iron Chelation : Some studies suggest that thiosemicarbazones, related compounds, can mediate cytotoxic activity through iron chelation, which may also apply to this compound .
Case Studies and Research Findings
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with N-phenylhydrazine under basic conditions. This synthetic route is crucial for producing high yields while maintaining purity. The compound can participate in various chemical reactions, including:
- Oxidation : Involves adding oxygen or removing hydrogen.
- Reduction : Involves adding hydrogen or removing oxygen.
- Substitution Reactions : Functional groups can be replaced under specific conditions.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Coumarin-Based Hydrazinecarbothioamides
Compounds such as 2-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}-N-phenylhydrazinecarbothioamide () feature a coumarin backbone linked to the hydrazinecarbothioamide group.
- Structural Differences : The coumarin moiety introduces a fused benzene-pyrone system, enabling π-π stacking and fluorescence properties absent in the bromobenzoyl derivative.
- Spectral Data : C=S stretching at 1243–1258 cm⁻¹ (IR), similar to the target compound .
Table 1 : Comparison with Coumarin Derivatives
Sulfonyl and Triazole Derivatives
Compounds like 2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide () incorporate sulfonyl and difluorophenyl groups.
- Structural Differences : The sulfonyl group enhances electron-withdrawing effects, while the difluorophenyl substituent increases hydrophobicity.
- Spectral Data : C=S stretching at 1243–1258 cm⁻¹ (IR), consistent across hydrazinecarbothioamides .
Table 2 : Comparison with Sulfonyl Derivatives
Corrosion Inhibitors
Hydrazinecarbothioamides like AP4PT (2-(2-aminophenyl)-N-phenylhydrazinecarbothioamide) and HP4PT (2-(2-hydroxyphenyl)-N-phenylhydrazinecarbothioamide) () are studied for corrosion inhibition.
- Activity Trends : Inhibition efficiency follows AP4PT > HP4PT > D4PT , attributed to electron-donating groups (e.g., -NH₂, -OH) enhancing adsorption on metal surfaces .
- Target Compound : The bromine’s electron-withdrawing nature may reduce corrosion inhibition compared to AP4PT.
Table 3 : Corrosion Inhibition Comparison
| Compound | Substituent | Inhibition Efficiency |
|---|---|---|
| AP4PT | 2-Aminophenyl | Highest |
| HP4PT | 2-Hydroxyphenyl | Moderate |
| Target Compound | 4-Bromobenzoyl | Not reported |
Thiazole and Thiadiazole Derivatives
Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () incorporate heterocyclic thiazole rings.
- Structural Differences : The thiazole ring contributes to planar geometry, enhancing intercalation with biological targets.
Acridine-Thiosemicarbazone Derivatives
(Z)-2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives () exhibit DNA-binding and antiproliferative properties.
- Key Findings: Chlorophenyl substituents (e.g., 3f) enhance DNA binding (K = 1.0 × 10⁶ M⁻¹). No direct correlation between DNA binding and antiproliferative activity .
- Target Compound : The bromobenzoyl group may mimic chloro substituents in DNA interactions but requires experimental validation.
Computational Insights
DFT studies on N-phenylhydrazinecarbothioamide (PHC) () highlight:
- Electronic Properties : Lower HOMO-LUMO gaps correlate with higher reactivity.
- Target Compound : The bromobenzoyl group may increase molecular size and electron-withdrawing effects, altering charge distribution compared to PHC .
Biological Activity
2-(4-Bromobenzoyl)-N-phenylhydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, backed by diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with phenylhydrazine in the presence of a suitable solvent and base. The reaction can be summarized as follows:
- Reactants : 4-bromobenzoyl chloride, phenylhydrazine.
- Conditions : Anhydrous conditions, often using solvents like dichloromethane or ethanol.
- Product Formation : The product is obtained after purification via recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including HeLa and HCT-116 cells, demonstrating moderate to high cytotoxicity. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which is a known pathway for triggering apoptosis.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Case Studies
- Anticancer Study on HCT-116 Cells : A study conducted by Abdelrehim et al. demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity against colon carcinoma cells, with an IC50 value of approximately 30 µM .
- Antimicrobial Efficacy : Research published in the Journal of Antibiotics showed that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. Methodological Answer :
-
Stepwise Synthesis : The compound is synthesized via condensation reactions between 4-bromobenzoyl chloride and phenylhydrazinecarbothioamide precursors. Reaction conditions (e.g., solvent, temperature) must optimize yields. For example, anhydrous ethanol at 70–80°C under reflux is typical for similar hydrazinecarbothioamide derivatives .
-
Purification : Column chromatography or recrystallization (using methanol/ethanol) is critical to isolate the product. Purity is confirmed via melting point analysis (e.g., analogs show mp ranges of 146–158°C) .
-
Key Data :
Parameter Value/Technique Reference Yield Optimization ~60–75% in refluxing ethanol Solvent Anhydrous ethanol, DMF
How is the compound characterized structurally?
Q. Methodological Answer :
- Spectroscopic Analysis :
- FT-IR : Key peaks include C=O (amide) at ~1680–1690 cm⁻¹, C=S (thioamide) at ~1170–1180 cm⁻¹, and aromatic C=C at ~1450–1550 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and NH signals (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond lengths (C=O: ~1.22 Å; C=S: ~1.68 Å) and dihedral angles between aromatic rings .
Advanced Research Questions
How do electronic effects of the 4-bromo substituent influence reactivity in coordination chemistry?
Q. Methodological Answer :
- Ligand Design : The bromine atom enhances electron-withdrawing effects, stabilizing metal complexes. For example, Cu(II) complexes of similar ligands show enhanced stability (log β values > 10) .
- Experimental Validation :
What strategies resolve contradictions in biological activity data for this compound?
Q. Methodological Answer :
- Bioactivity Profiling :
- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. Conflicting IC₅₀ values may arise from assay conditions (e.g., pH, solvent) .
- Docking Studies : Use AutoDock Vina to model interactions. For example, the 4-bromo group may sterically hinder binding in certain protein pockets, explaining variability .
- Data Reconciliation : Cross-validate with analogs (e.g., 4-chloro derivatives) to isolate substituent-specific effects .
How can computational methods predict reaction pathways for thiocarbonyl group transformations?
Q. Methodological Answer :
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-311++G**) model transition states for reactions like oxidation (C=S → C=O/S=O). Activation energies (ΔG‡) are compared to experimental yields .
- Mechanistic Insights :
Data Contradiction Analysis
Why do melting points vary across studies for structurally similar analogs?
Q. Methodological Answer :
- Crystallinity Factors : Recrystallization solvents (e.g., methanol vs. acetone) affect crystal packing. For example, methanol yields denser crystals with higher mp (Δmp ~5–10°C) .
- Impurity Effects : Trace solvents or byproducts (e.g., unreacted aniline) depress mp. Purity is confirmed via HPLC (≥95% area) .
Structural-Activity Relationship (SAR) Studies
How does the thioamide moiety influence pharmacological activity compared to amide analogs?
Q. Methodological Answer :
- Thioamide vs. Amide :
- Bioavailability : Thioamides exhibit higher lipophilicity (logP increased by ~0.5–1.0), enhancing membrane permeability .
- Enzyme Binding : The C=S group forms stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2), improving inhibition .
- Experimental Comparison : Synthesize both thioamide and amide derivatives, then compare IC₅₀ values in cell-based assays .
Advanced Characterization Techniques
What crystallographic challenges arise in resolving the compound’s hydrazinecarbothioamide backbone?
Q. Methodological Answer :
- Disorder Management : The flexible hydrazinecarbothioamide chain often requires refinement with constrained occupancy. SHELXL-97 is used for anisotropic displacement parameters .
- Data Collection : High-resolution synchrotron data (λ = 0.71073 Å) reduces errors in bond-length precision (σ < 0.005 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
